molecular formula C21H16N4O3 B14508274 N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea CAS No. 63592-43-8

N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea

Cat. No.: B14508274
CAS No.: 63592-43-8
M. Wt: 372.4 g/mol
InChI Key: HWOLQOHTFBWNJC-UHFFFAOYSA-N
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Description

N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the oxadiazole ring, followed by the introduction of the urea moiety through a reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-dimethylurea
  • N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diethylurea
  • N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylthiourea

Uniqueness

N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is unique due to its specific substitution pattern and the presence of both oxadiazole and urea moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63592-43-8

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

1-(5-oxo-3-phenyl-1,2,4-oxadiazol-4-yl)-1,3-diphenylurea

InChI

InChI=1S/C21H16N4O3/c26-20(22-17-12-6-2-7-13-17)24(18-14-8-3-9-15-18)25-19(23-28-21(25)27)16-10-4-1-5-11-16/h1-15H,(H,22,26)

InChI Key

HWOLQOHTFBWNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)N2N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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